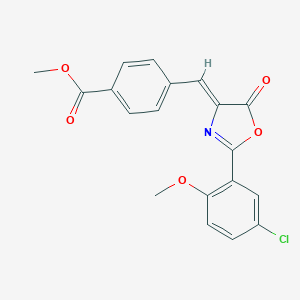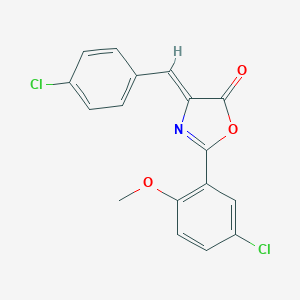![molecular formula C18H17ClN4O5 B299264 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide is a chemical compound that has been studied extensively in scientific research due to its potential applications in the fields of medicine and biochemistry. This compound is commonly referred to as 'Compound X' in the scientific literature.
Mécanisme D'action
The mechanism of action of Compound X involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Specifically, Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that Compound X has a number of biochemical and physiological effects. These effects include the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Compound X in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation of using Compound X is that it can be difficult to obtain in large quantities, which can make it challenging to conduct experiments on a larger scale.
Orientations Futures
There are a number of future directions for research on Compound X. One area of focus is the development of new drugs that are based on the structure of Compound X. Another area of focus is the study of the potential applications of Compound X in the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Compound X, as well as its potential limitations and side effects.
Méthodes De Synthèse
The synthesis of Compound X involves the reaction of 4-(2-amino-2-oxoethoxy)benzaldehyde with hydrazine hydrate, followed by the addition of 3-chloro-4-methoxyphenylacetic acid and acetic anhydride. The resulting product is then purified through a series of recrystallization steps.
Applications De Recherche Scientifique
Compound X has been studied extensively in scientific research due to its potential applications as a therapeutic agent for the treatment of various diseases. Studies have shown that Compound X has anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C18H17ClN4O5 |
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
N//'-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H17ClN4O5/c1-27-15-7-4-12(8-14(15)19)22-17(25)18(26)23-21-9-11-2-5-13(6-3-11)28-10-16(20)24/h2-9H,10H2,1H3,(H2,20,24)(H,22,25)(H,23,26)/b21-9+ |
Clé InChI |
KKMLTGSKEUDYEO-ZVBGSRNCSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N)Cl |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)



![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B299202.png)
![N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299203.png)